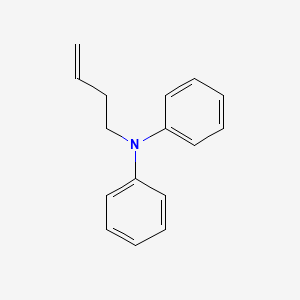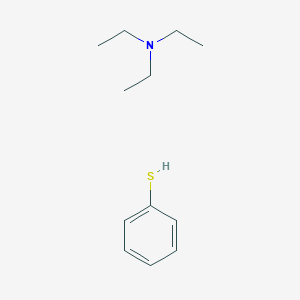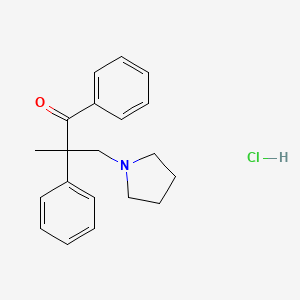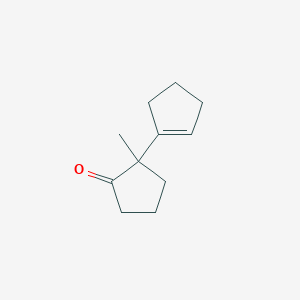
2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound features a fused benzene and pyrrole ring system, making it an important structure in medicinal chemistry and synthetic organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another method includes the cyclization of appropriate precursors using catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxindole derivative.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as Oxone in THF/water are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions are commonly used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Applications De Recherche Scientifique
2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound of the indole family, known for its biological activities.
Oxindole: An oxidized derivative of indole with different biological properties.
Indoline: A reduced form of indole, often used in synthetic chemistry.
Uniqueness
2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
38824-44-1 |
|---|---|
Formule moléculaire |
C18H17N |
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
2-phenyl-5,6,7,8-tetrahydro-1H-benzo[f]indole |
InChI |
InChI=1S/C18H17N/c1-2-6-13(7-3-1)17-12-16-10-14-8-4-5-9-15(14)11-18(16)19-17/h1-3,6-7,10-12,19H,4-5,8-9H2 |
Clé InChI |
WBGYPIPLPSGPJN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=C3C=C(NC3=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
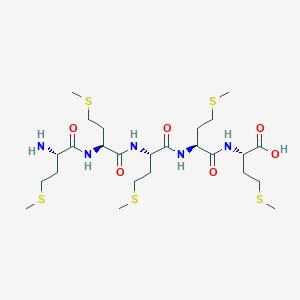
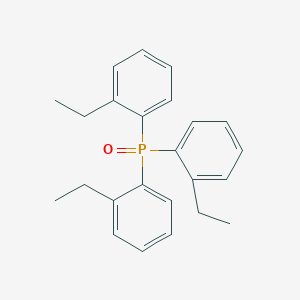
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)


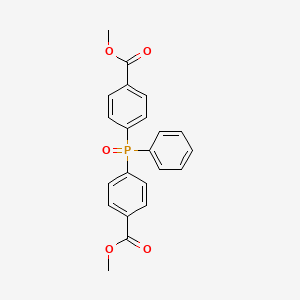
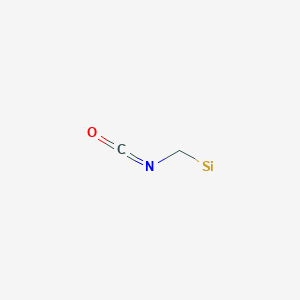
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
